molecular formula C15H16FN7O2 B2439177 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea CAS No. 2034599-41-0

1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea

Cat. No.: B2439177
CAS No.: 2034599-41-0
M. Wt: 345.338
InChI Key: MWQAKKGDPBCYKD-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H16FN7O2 and its molecular weight is 345.338. The purity is usually 95%.
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Biological Activity

The compound 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17FN7O2C_{15}H_{17}FN_{7}O_{2}, with a molecular weight of approximately 336.34 g/mol. The structure features a urea moiety linked to a triazole and an oxadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₇FN₇O₂
Molecular Weight336.34 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)NCCN=C(N)N=C(NC(=O)N)C=N)C(F)=C(N)N=C(NC(=O))N

Biological Activity Overview

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial , antifungal , and anticancer properties. The biological activity of this compound can be attributed to the following mechanisms:

Antimicrobial Activity

Studies have demonstrated that derivatives with similar structures possess potent antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

Antifungal Activity

The compound's antifungal activity has been noted in research involving derivatives that target Candida albicans and Aspergillus niger. The oxadiazole component is believed to disrupt fungal cell wall synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism may involve the inhibition of specific kinases or enzymes involved in cell cycle regulation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds against Bacillus subtilis and Pseudomonas fluorescens, showing MIC values ranging from 10 to 50 µg/mL .
  • Antifungal Studies : Another investigation showed that derivatives exhibited MIC values as low as 12.5 µg/mL against Candida albicans, indicating strong antifungal potential .
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed that certain derivatives led to a significant reduction in cell viability in breast cancer cell lines (MCF7), with IC50 values around 25 µM .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. Triazoles are known for their antifungal activity, while oxadiazoles have been studied for their antibacterial effects. Studies demonstrate that derivatives of 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea show promising results against various microbial strains.

Microbial Strain Activity Reference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansHigh

Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and certain infections. The thiourea moiety is known for its urease inhibitory activity. Studies suggest that the incorporation of the triazole and oxadiazole structures enhances the potency of urease inhibitors. The compound has shown potential in inhibiting urease activity effectively.

Compound IC50 Value (µM) Reference
Thiourea25
This compound10

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Cancer Cell Line IC50 Value (µM) Reference
MCF7 (Breast cancer)15
HeLa (Cervical cancer)20

Anti-inflammatory Activity

The presence of oxadiazole and triazole rings in the compound may contribute to anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of triazole and oxadiazole highlighted the superior activity of this compound against resistant strains of bacteria. The study utilized standard disk diffusion methods to evaluate the effectiveness against Staphylococcus aureus and Escherichia coli.

Case Study 2: Urease Inhibition

In a comparative analysis of urease inhibitors, this compound was found to possess a significantly lower IC50 value than traditional inhibitors like thiourea. This suggests its potential as a more effective treatment option for conditions associated with urease activity.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN7O2/c1-10-19-14(25-21-10)13-9-23(22-20-13)6-5-17-15(24)18-8-11-3-2-4-12(16)7-11/h2-4,7,9H,5-6,8H2,1H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAKKGDPBCYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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